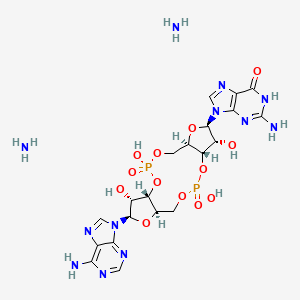

cGAMP (diammonium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclic guanosine monophosphate–adenosine monophosphate (diammonium) is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate–adenosine monophosphate synthase upon detection of cytosolic DNA. This compound functions as an endogenous second messenger, activating the stimulator of interferon genes pathway, which leads to the production of type I interferons and other immune mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic guanosine monophosphate–adenosine monophosphate is biosynthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate–adenosine monophosphate synthase upon sensing of cytosolic double-stranded DNA. The reaction involves the formation of mixed phosphodiester linkages, with one between the 2’-hydroxyl group of guanosine monophosphate and the 5’-phosphate group of adenosine monophosphate, and the other between the 3’-hydroxyl group of adenosine monophosphate and the 5’-phosphate group of guanosine monophosphate .

Industrial Production Methods

A microbial-based method has been developed for the efficient preparation of cyclic dinucleotides, including cyclic guanosine monophosphate–adenosine monophosphate. This method involves engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified process involving a stimulator of interferon genes affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Chemical Reactions Analysis

Cyclic guanosine monophosphate–adenosine monophosphate undergoes various chemical reactions, including:

Scientific Research Applications

Cyclic guanosine monophosphate–adenosine monophosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and properties of cyclic dinucleotides.

Biology: It plays a crucial role in the innate immune response by activating the stimulator of interferon genes pathway, leading to the production of type I interferons and other immune mediators

Medicine: It has potential therapeutic applications in cancer treatment, as it can enhance the immune response against tumors

Mechanism of Action

Cyclic guanosine monophosphate–adenosine monophosphate exerts its effects by binding to and activating the stimulator of interferon genes protein. This activation leads to the assembly of the stimulator of interferon genes signalosome, which in turn activates downstream signaling pathways, including the TANK-binding kinase 1 and interferon regulatory factor 3 pathways. These pathways result in the production of type I interferons and other immune mediators .

Comparison with Similar Compounds

Cyclic guanosine monophosphate–adenosine monophosphate is unique among cyclic dinucleotides due to its mixed phosphodiester linkages. Similar compounds include:

Cyclic diguanosine monophosphate: A cyclic dinucleotide with two guanosine monophosphate units.

Cyclic diadenosine monophosphate: A cyclic dinucleotide with two adenosine monophosphate units.

Cyclic adenosine monophosphate: A mononucleotide that functions as a second messenger in various signaling pathways

Cyclic guanosine monophosphate–adenosine monophosphate’s unique structure allows it to activate the stimulator of interferon genes pathway more effectively than other cyclic dinucleotides, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name |

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSYGJFUOMICSJ-DQNSRKNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O13P2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8210141.png)

![(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide](/img/structure/B8210155.png)

![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)

![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)